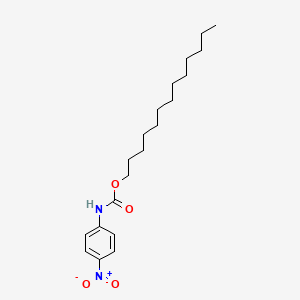![molecular formula C18H15N5 B14276561 [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile CAS No. 138766-67-3](/img/structure/B14276561.png)
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile is an organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo compounds are widely used in various industries, including dyes, pigments, and pharmaceuticals, due to their stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile typically involves a diazotization reaction followed by coupling with a suitable aromatic compound. The process begins with the diazotization of a primary aromatic amine, such as 2-(dimethylamino)aniline, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with 2-(phenylmethylidene)propanedinitrile under basic conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with the aromatic compound. The use of automated systems and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous or alcoholic medium.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes and materials.
Biology: Employed as a staining agent in microscopy and histology to visualize cellular structures.
Medicine: Investigated for its potential therapeutic properties, including antineoplastic and antiviral activities.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mecanismo De Acción
The mechanism of action of [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile involves its interaction with molecular targets through the azo group (N=N). The compound can undergo photochemical reactions upon exposure to light, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, resulting in various biological effects. The specific pathways and molecular targets depend on the context of its application, such as its use as a dye or therapeutic agent.
Comparación Con Compuestos Similares
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile can be compared with other azo compounds, such as:
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]malononitrile: Similar structure but with different substituents, leading to variations in color and reactivity.
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]acetophenone: Contains a ketone group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications.
Propiedades
Número CAS |
138766-67-3 |
|---|---|
Fórmula molecular |
C18H15N5 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
2-[[2-[[2-(dimethylamino)phenyl]diazenyl]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H15N5/c1-23(2)18-10-6-5-9-17(18)22-21-16-8-4-3-7-15(16)11-14(12-19)13-20/h3-11H,1-2H3 |
Clave InChI |
LFLJROXBTDSCMO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1N=NC2=CC=CC=C2C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


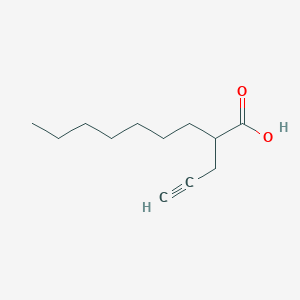

![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)
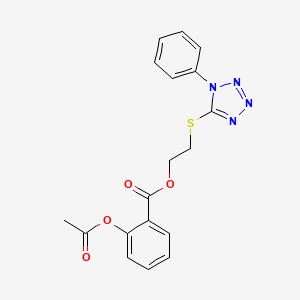
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
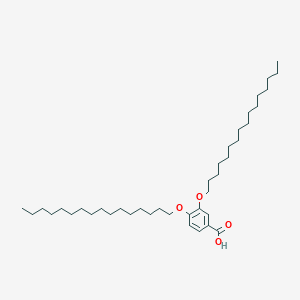
![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)


![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)
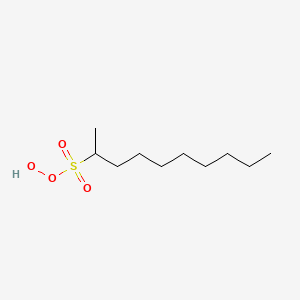
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)

